(3-Methyl-2-butenyl)triphenyl-phosphonium Bromide
Description
(3-Methyl-2-butenyl)triphenyl-phosphonium bromide (CAS 1530-34-3) is a quaternary phosphonium salt with the molecular formula C23H24P+·Br⁻ and a molecular weight of 403.31 g/mol (approximate, based on substituent analysis) . The compound features a 3-methyl-2-butenyl (prenyl) group attached to a triphenylphosphonium core. This alkenyl substituent imparts distinct electronic and steric properties, making it useful in organic synthesis, particularly in Wittig reactions for olefin formation. Phosphonium salts like this are valued for their stability and ability to act as precursors to ylides, which are pivotal in carbon-carbon bond-forming reactions .
Properties
IUPAC Name |
3-methylbut-2-enyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-18H,19H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMCNCGWNJMMQS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934647 | |
| Record name | (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-34-3 | |
| Record name | Phosphonium, (3-methyl-2-buten-1-yl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (3-Methylbut-2-enyl)triphenylphosphonium bromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1530-34-3 | |
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| Record name | (3-Methylbut-2-en-1-yl)(triphenyl)phosphanium bromide | |
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| Record name | (3-methylbut-2-enyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Silver Salt Metathesis
A PMC study (PMC2968230) describes anion exchange via silver triflate (AgOTf) to convert phosphonium salts with undesired counterions into the bromide form. For example:
This method is useful for purifying salts synthesized via halide-free routes.
Critical Challenges and Solutions
Chemical Reactions Analysis
Substitution Reactions
The bromide ion in this compound acts as a leaving group, enabling nucleophilic substitution reactions. Its reactivity is influenced by the bulky triphenylphosphonium group, which sterically hinders backside attack in Sₙ2 mechanisms.
Key observations :
-
Nucleophilic displacement : Reacts with nucleophiles (e.g., hydroxide, thiols) under mild conditions (25–60°C) to form substituted phosphonium derivatives .
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Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates .
Example reaction :
Oxidation and Reduction
The compound participates in redox reactions due to the phosphonium center and unsaturated allyl group:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Oxidation | Acidic, 50–80°C | H₂O₂, KMnO₄ | Phosphine oxide + carboxylic acid |
| Reduction | H₂/Pd-C, 1–3 atm | Hydrogen gas | Triphenylphosphine + alkyl bromide |
Mechanistic notes :
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Oxidation : The allylic double bond undergoes epoxidation or cleavage to form carbonyl derivatives .
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Reduction : Catalytic hydrogenation cleaves the C-P bond, yielding triphenylphosphine and 3-methyl-2-butenyl bromide .
Alkylation and Coupling Reactions
The compound serves as a precursor in Wittig-like reactions for synthesizing alkenes:
Procedure :
-
Deprotonation with strong bases (e.g., LiHMDS, NaH) generates a ylide.
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Reaction with aldehydes/ketones produces substituted alkenes via a concerted mechanism .
Example :
Yield optimization :
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Temperature : −78°C to 0°C minimizes side reactions.
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes degradation:
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Primary pathway : C-P bond cleavage releases triphenylphosphine and 3-methyl-2-butenyl bromide .
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Secondary pathway : Elimination of HBr forms a conjugated diene .
Kinetic data :
Role in Drug Delivery Systems
The compound’s cationic nature facilitates mitochondrial accumulation via membrane potential-driven transport. Chemical modifications (e.g., conjugation with antioxidants) enhance its therapeutic utility:
Case study :
Scientific Research Applications
Biological Research
- Mitochondrial Function Studies : MitoQ is instrumental in studying mitochondrial dynamics and function due to its selective accumulation in mitochondria. It helps researchers understand the role of oxidative stress in diseases such as neurodegeneration and cancer .
- Therapeutic Potential : MitoQ has shown promise in preclinical studies for treating conditions associated with oxidative damage, including cardiovascular diseases and neurodegenerative disorders like Parkinson's disease .
Organic Synthesis
- Catalysis : The compound is utilized in various catalytic reactions, particularly those involving radical mechanisms. Its phosphonium group can stabilize intermediates, facilitating reactions that would otherwise be challenging .
- Synthesis of Other Compounds : MitoQ serves as a precursor in synthesizing other triphenylphosphonium derivatives, which are valuable in organic chemistry for their reactivity and stability.
Industrial Applications
- Biochemical Advancements : In industry, MitoQ contributes to advancements in biochemistry by providing insights into mitochondrial-targeted drug design and development .
- Antioxidant Formulations : Due to its antioxidant properties, MitoQ is explored for incorporation into various formulations aimed at reducing oxidative stress in industrial processes.
Case Study 1: Neuroprotection
A study published in Nature Reviews Neuroscience investigated the effects of MitoQ on neuronal cells exposed to oxidative stress. The results demonstrated that treatment with MitoQ significantly reduced cell death and improved mitochondrial function, highlighting its potential as a neuroprotective agent .
Case Study 2: Cardiovascular Health
Research published in Circulation examined the impact of MitoQ on heart function in models of ischemia-reperfusion injury. The findings indicated that MitoQ administration led to improved cardiac function and reduced markers of oxidative damage, suggesting therapeutic potential for heart disease .
Mechanism of Action
The mechanism of action of (3-Methyl-2-butenyl)triphenyl-phosphonium Bromide involves its ability to target mitochondria. Once inside the mitochondria, it acts as an antioxidant, reducing oxidative stress by neutralizing free radicals. This action helps in protecting cells from damage and maintaining cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of (3-Methyl-2-butenyl)triphenyl-phosphonium bromide, it is compared with structurally analogous phosphonium salts below. Key differences in substituents, molecular weights, and applications are highlighted.
Table 1: Comparative Analysis of Phosphonium Salts
Key Structural and Functional Comparisons
Substituent Electronic Effects The 3-methyl-2-butenyl group in the target compound provides a conjugated alkenyl system, enhancing ylide stability in Wittig reactions compared to non-conjugated substituents like the decyl chain in Decyltriphenylphosphonium bromide . Aromatic substituents (e.g., 3,4,5-trimethoxybenzyl) increase electron density and steric bulk, which may reduce reactivity in ylide formation but improve solubility in polar solvents .
Applications in Organic Synthesis
- Ester-containing salts (e.g., Carbomethoxymethyl and Methoxycarbonylbenzyl derivatives) are preferred for synthesizing α,β-unsaturated esters, critical in polymer and liquid crystal research .
- Thienylmethyl and propargyl derivatives are specialized for heterocyclic and click chemistry applications, respectively .
Biological Relevance
- Decyltriphenylphosphonium bromide is used in mitochondrial-targeted therapies due to its lipophilic alkyl chain, which facilitates membrane penetration. In contrast, the shorter alkenyl chain of the target compound limits such biodistribution .
Physical Properties
Biological Activity
(3-Methyl-2-butenyl)triphenyl-phosphonium bromide, a phosphonium salt with the molecular formula CHBrP and CAS number 1530-34-3, has garnered attention for its potential biological activities, particularly in drug delivery and antimicrobial applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Weight : 411.31 g/mol
- Molecular Formula : CHBrP
- Purity : Typically above 98%
- Storage : Recommended in an inert atmosphere at room temperature
The biological activity of this compound primarily stems from its ability to target mitochondria. This compound is structurally similar to other triphenylphosphonium (TPP) derivatives known for their mitochondrial localization properties. TPP moieties facilitate the accumulation of drugs within mitochondria, enhancing therapeutic efficacy against various diseases, including cancer and neurodegenerative disorders .
Biological Activity Overview
- Antimicrobial Activity :
- Mitochondrial Targeting :
Case Studies
Research Findings
Recent investigations into this compound have revealed several key findings:
- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines when used in conjunction with chemotherapeutics, enhancing the overall efficacy of treatment protocols .
- Mechanisms of Action : It has been shown to induce apoptosis through mitochondrial pathways, which is critical for developing therapies targeting resistant cancer types .
- Formulation Development : Its incorporation into drug delivery systems has led to improved pharmacokinetics and biodistribution profiles for anticancer drugs .
Q & A
Q. How can computational methods predict reactivity in novel applications?
- DFT Calculations : Model ylide formation energetics and transition states for alkene synthesis.
- Molecular Dynamics : Simulate interactions with mitochondrial membranes to optimize targeting moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
